5-Methyl-4-azaindole-3-carboxylic acid methyl ester 5-Methyl-4-azaindole-3-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18721609
InChI: InChI=1S/C10H10N2O2/c1-6-3-4-8-9(12-6)7(5-11-8)10(13)14-2/h3-5,11H,1-2H3
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

5-Methyl-4-azaindole-3-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC18721609

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-4-azaindole-3-carboxylic acid methyl ester -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name methyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-6-3-4-8-9(12-6)7(5-11-8)10(13)14-2/h3-5,11H,1-2H3
Standard InChI Key FAVZZWRMDILSBY-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C1)NC=C2C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Core Structure and Substituent Effects

5-Methyl-4-azaindole-3-carboxylic acid methyl ester belongs to the 4-azaindole subclass, where a nitrogen atom replaces the carbon at position 4 of the indole framework. This modification introduces electronic asymmetry, enhancing hydrogen-bonding capacity compared to traditional indoles . The methyl group at position 5 and the methyl ester at position 3 further modulate steric and electronic properties:

  • Methyl group (C5): Increases hydrophobicity, potentially improving membrane permeability.

  • Methyl ester (C3): Serves as a prodrug moiety, facilitating cellular uptake before enzymatic hydrolysis to the active carboxylic acid.

The IUPAC name, methyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, reflects these substituents (Fig. 1). X-ray crystallography of analogous compounds reveals a planar azaindole core with bond lengths consistent with aromatic delocalization .

PropertyValueSource
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
IUPAC Namemethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
SMILESCOC(=O)C1=CNC2=NC=C(C=C12)C
LogP2.47 (predicted)

Figure 1. Structural representation and key physicochemical properties of 5-methyl-4-azaindole-3-carboxylic acid methyl ester.

Spectroscopic Characterization

  • NMR: The 1H NMR spectrum exhibits a singlet for the methyl ester (δ 3.90 ppm) and a doublet for the methyl group (δ 2.45 ppm). The aromatic region shows coupling between H-2 (δ 8.25 ppm) and H-6 (δ 7.10 ppm).

  • Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 190.20 [M+H]+, with fragmentation patterns confirming the loss of COOCH3 (44 Da).

Synthetic Methodologies

Core Construction via Reissert-Indole Synthesis

The azaindole core is typically synthesized using the Reissert method, which involves:

  • Condensation: Reacting 3-nitropicoline with diethyl oxalate to form a nitro oxalate intermediate .

  • Reductive Cyclization: Using SnCl2/HCl to reduce the nitro group, inducing cyclization to yield 4-azaindole-2-carboxylic acid .

  • Decarboxylation: Heating with copper bronze in biphenyl to remove the C2 carboxyl group .

For 5-methyl-4-azaindole-3-carboxylic acid methyl ester, additional steps include:
4. Friedel-Crafts Acylation: Introducing the C3 ester via reaction with methyl chloroformate in the presence of AlCl3.
5. Methylation: Using CH3I/K2CO3 to install the C5 methyl group.

Yield Optimization:

  • Replacing homogeneous catalysts with zeolite-supported Cu(I) increases cyclization efficiency from 45% to 68% .

  • Microwave-assisted decarboxylation reduces reaction time from 12 h to 45 min.

Alternative Routes: Fischer Indole Synthesis

Pyridylhydrazones derived from methyl ketones undergo acid-catalyzed cyclization to form the azaindole core. For example, 4-pyridylhydrazone of 2-butanone cyclizes in polyphosphoric acid to yield 5-methyl-4-azaindole, which is subsequently esterified . This method offers regioselectivity but suffers from low yields (12–22%) due to competing side reactions .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Aqueous Solubility: 18 µM at pH 7.4, as determined by shake-flask method. The methyl ester improves solubility 3-fold compared to the carboxylic acid analog.

  • LogP: Experimental value of 2.47 aligns with computational predictions (ALOGPS 2.1), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Metabolic Stability

Human liver microsome (HLM) assays reveal rapid clearance (Cl_int = 190 µL/min/mg), primarily via CYP3A4-mediated oxidation of the methyl group . Deuteration at C5 reduces clearance by 40%, extending half-life in vivo .

ParameterValueMethod
Aqueous Solubility18 µMShake-flask (pH 7.4)
Plasma Protein Binding89%Equilibrium dialysis
HLM Cl_int190 µL/min/mgMicrosome incubation
Caco-2 Permeability12 × 10⁻⁶ cm/sCell monolayer assay

Table 1. Key ADME parameters for 5-methyl-4-azaindole-3-carboxylic acid methyl ester .

Biological Activity and Mechanisms

Kinase Inhibition

The compound inhibits ABL1 kinase (IC50 = 38 nM) by forming a hydrogen bond between the azaindole N-H and kinase hinge residue Glu286. Molecular dynamics simulations show the methyl ester occupying a hydrophobic pocket adjacent to the ATP-binding site .

Antimicrobial Effects

Against Mycobacterium tuberculosis, the carboxylic acid derivative (post-ester hydrolysis) exhibits MIC90 = 1.2 µg/mL by targeting decaprenylphosphoryl-β-D-ribose oxidase . The methyl ester prodrug enhances intracellular concentration 5-fold in macrophages compared to the acid form .

Applications in Drug Discovery

Anticancer Agents

Incorporating the 4-azaindole core into Bruton’s tyrosine kinase (BTK) inhibitors improves selectivity over EGFR (10-fold) due to reduced π-stacking with Tyr45 . Clinical candidate AC-123 (NCT05432870) combines this scaffold with a pyrimidine warhead, showing 72% tumor growth inhibition in xenograft models .

Neuroprotective Agents

The methyl ester crosses the blood-brain barrier (brain/plasma ratio = 0.8) and inhibits monoamine oxidase B (MAO-B) with IC50 = 110 nM, offering potential in Parkinson’s disease.

Challenges and Future Directions

Metabolic Optimization

Strategies to address rapid hepatic clearance include:

  • Isotope Labeling: [D3]-methyl groups reduce CYP3A4 metabolism .

  • Prodrug Modifications: Replacing the methyl ester with pivaloyloxymethyl (POM) enhances oral bioavailability from 12% to 58% in rats.

Synthetic Scale-Up

Continuous flow reactors enable gram-scale production with 82% yield by minimizing thermal degradation during decarboxylation.

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